3,5-dibromo-1H-pyrazole-4-carboxylic acid
Description
Historical Development and Significance of Pyrazole (B372694) Chemistry
The history of pyrazole chemistry dates back to the late 19th century. The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883. wikipedia.org A few years later, in 1889, pyrazole was first synthesized by Buchner through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid. globalresearchonline.net Since their discovery, pyrazole and its derivatives have been the subject of extensive study due to their accessibility, diverse chemical reactivity, and significant biological activity. globalresearchonline.net
Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. numberanalytics.comwisdomlib.org This unique structure imparts a range of chemical and physical properties that make them crucial building blocks in many areas of science. numberanalytics.com In modern chemistry, the pyrazole nucleus is a vital component in medicinal chemistry and drug design, forming the core of numerous pharmaceuticals. numberanalytics.com Well-known drugs containing a pyrazole ring include the anti-inflammatory agent Celecoxib and the cannabinoid receptor antagonist Rimonabant. numberanalytics.com Beyond pharmaceuticals, pyrazole derivatives are integral to the development of agrochemicals, dyes, and advanced materials. globalresearchonline.netnumberanalytics.com The broad spectrum of applications, including antitumor, antimicrobial, anti-inflammatory, and antidiabetic properties, underscores the enduring importance of this class of compounds in scientific research. globalresearchonline.netmdpi.com
The Role of Halogenated Pyrazole Carboxylic Acids as Research Targets
Within the extensive family of pyrazole derivatives, halogenated pyrazole carboxylic acids have emerged as particularly valuable research targets. The introduction of halogen atoms and a carboxylic acid group onto the pyrazole ring significantly enhances the compound's utility as a synthetic intermediate. Halogenation, often a primary step in the synthesis of more complex derivatives, provides reactive sites for further functionalization through various cross-coupling reactions. researchgate.net
Pyrazole carboxylic acids and their derivatives are known to possess a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. eurekaselect.com The carboxylic acid moiety provides a handle for forming amides, esters, and other functional groups, allowing for the systematic modification of the molecule to optimize its biological or material properties. nih.gov For instance, research has focused on pyrazole carboxylic acids as potent inhibitors of enzymes like long-chain L-2-hydroxy acid oxidase 2 (Hao2), highlighting their potential in pharmacological research. nih.gov The combination of halogen substituents and a carboxylic acid group creates a versatile molecular scaffold, enabling chemists to construct complex and novel molecules for a wide array of applications. mdpi.comresearchgate.net
Overview of Research Trajectories for 3,5-Dibromo-1H-pyrazole-4-carboxylic Acid
This compound serves primarily as a specialized building block or intermediate in organic synthesis. Its research trajectory is characterized by its use as a precursor to other functionalized pyrazoles rather than by its direct biological applications.
Detailed research findings illustrate its role in multi-step synthetic pathways. For example, the ethyl ester of this compound is used as a starting material to produce 3,5-dibromo-1H-pyrazole. doi.org This transformation involves a process of hydrolysis and subsequent decarboxylation, demonstrating a clear synthetic utility where the carboxylic acid group is strategically removed to yield a different, valuable pyrazole derivative. doi.org
Another documented synthetic route shows this compound being treated with trifluorosulfonic anhydride. chemicalbook.comchemicalbook.com This reaction converts the carboxylic acid into a sulfonate group, which facilitates further chemical transformations in the synthesis of 3,5-dibromo-1H-pyrazole. chemicalbook.comchemicalbook.com These examples highlight the principal research trajectory for this compound: it is a key intermediate whose reactive sites—the two bromine atoms and the carboxylic acid—are exploited by synthetic chemists to construct other target molecules.
Chemical Compound Information
The following tables provide structured data for this compound and other compounds mentioned in this article.
Table 1: Properties of this compound
Table 2: List of Mentioned Chemical Compounds
Structure
3D Structure
Properties
IUPAC Name |
3,5-dibromo-1H-pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br2N2O2/c5-2-1(4(9)10)3(6)8-7-2/h(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYZODJJJKIHDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NN=C1Br)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501261416 | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 3,5-dibromo- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98026-81-4 | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 3,5-dibromo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98026-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1H-Pyrazole-4-carboxylic acid, 3,5-dibromo- | |
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| Record name | 3,5-dibromo-1H-pyrazole-4-carboxylic acid | |
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Chemical Reactivity and Derivatization Strategies for 3,5 Dibromo 1h Pyrazole 4 Carboxylic Acid
Transformations Involving the Carboxylic Acid Moiety
The carboxylic acid group is a key site for derivatization, enabling the synthesis of esters, amides, and other related compounds. It also allows for decarboxylation to produce 3,5-dibromopyrazole or the formation of carboxylate salts.
Esterification of pyrazole (B372694) carboxylic acids is a common strategy for creating derivatives. For instance, ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate can be synthesized from ethyl 4-pyrazolecarboxylate. doi.org This reaction involves bromination in the presence of sodium hydroxide (B78521) and acetic acid. doi.org Generally, the esterification of pyrazole-4-carboxylic acids can be influenced by steric hindrance from substituents on the ring, similar to ortho-disubstituted benzoic acids. researchgate.net
Amidation reactions provide another route to novel derivatives. Pyrazole-3-carboxylic acid chlorides, for example, can be reacted with various diamines in the presence of a catalyst like pyridine (B92270) to form pyrazole bis-carboxamide derivatives. niscpr.res.in This approach highlights a viable pathway for converting 3,5-dibromo-1H-pyrazole-4-carboxylic acid into its corresponding amides.
Table 1: Examples of Esterification and Amidation Reactions
| Reaction Type | Starting Material | Reagents | Product | Reference |
|---|---|---|---|---|
| Esterification | Ethyl 4-pyrazolecarboxylate | Bromine, Sodium hydroxide, Acetic Acid, Tetrahydrofuran | Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate | doi.org |
| Amidation | Pyrazole-3-carboxylic acid chloride | Diamine, Pyridine, THF | Pyrazole bis-carboxamide derivatives | niscpr.res.in |
Decarboxylation of pyrazole-4-carboxylic acids is a key transformation for accessing pyrazoles that lack a substituent at the 4-position. This reaction can be achieved under various conditions, including acidic, basic, or metal-catalyzed pathways.
The ethyl ester of this compound undergoes hydrolysis followed by decarboxylation upon heating in the presence of methanesulfonic acid and water to yield 3,5-dibromo-1H-pyrazole. doi.org The process first involves the hydrolysis of the ester to the carboxylic acid, which then loses carbon dioxide at elevated temperatures (120 °C). doi.org
Generally, for pyrazole-4-carboxylic acid derivatives, decarboxylation can be performed under acidic conditions using acids like H₂SO₄ or HCl at temperatures ranging from 50 to 220 °C. google.comgoogle.com Alternatively, basic conditions using bases such as K₂CO₃ or Cs₂CO₃ at temperatures between 40 and 150 °C can also effect decarboxylation. google.comgoogle.com Copper-catalyzed protodecarboxylation has also been described as an effective, though sometimes harsh, method for certain pyrazole carboxylic acids. googleapis.com
Table 2: Decarboxylation Conditions for Pyrazole-4-Carboxylic Acid Derivatives
| Condition Type | Reagents/Catalysts | Temperature Range | Reference |
|---|---|---|---|
| Acidic | Methanesulfonic acid, H₂O | 120 °C | doi.org |
| Acidic | H₂SO₄, HCl, HBr, etc. | 50 - 220 °C | google.comgoogle.com |
| Basic | K₂CO₃, Cs₂CO₃ | 40 - 150 °C | google.comgoogle.com |
Like other carboxylic acids, this compound can react with bases to form salts. The resulting pyrazole carboxylate anion is a key intermediate in various reactions. The formation of a sodium salt of 1H-pyrazole-3,4,5-tricarboxylic acid has been documented, where the sodium cation is coordinated in an octahedral environment, and the crystal packing is stabilized by strong hydrogen bonds. researchgate.net This demonstrates the capacity of pyrazole carboxylic acids to form stable, crystalline salts.
The formation of carboxylate anions is also implicit in base-mediated reactions. For instance, the synthesis of ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate involves the use of sodium hydroxide, which would generate the corresponding carboxylate anion in situ. doi.org Furthermore, the generation of a sodium enolate of ethyl 2,2-difluoroacetoacetate, which is then acidified using in situ generated carbonic acid, is a step in the synthesis of other pyrazole esters, showcasing the utility of controlling the acid-base chemistry of related systems. google.com
Reactions at the Pyrazole Nitrogen Atoms (N-H Functionalization)
The N-H group of the pyrazole ring is nucleophilic and can be functionalized through reactions like alkylation and arylation. The reactivity is also influenced by the existence of prototropic tautomers.
N-alkylation of pyrazoles is a fundamental strategy for introducing substituents onto the nitrogen atoms, which can significantly alter the molecule's properties. A modern approach involves the use of trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst, such as camphorsulfonic acid (CSA). mdpi.comsemanticscholar.org This method provides an alternative to traditional techniques that often require strong bases or high temperatures. semanticscholar.org For unsymmetrical pyrazoles, this reaction can lead to a mixture of regioisomers, with the major product typically determined by steric factors. semanticscholar.org This strategy is applicable for introducing benzylic, phenethyl, and benzhydryl groups onto the pyrazole nitrogen. semanticscholar.org
Unsubstituted N-H pyrazoles, including 3,5-disubstituted derivatives like this compound, exhibit annular prototropic tautomerism. nih.gov This phenomenon involves the migration of the proton between the two adjacent nitrogen atoms of the pyrazole ring. nih.gov In a symmetrically 3,5-disubstituted pyrazole, the two tautomeric forms are identical. However, if the substitution pattern were unsymmetrical, two distinct tautomers would exist, potentially with different stabilities and reactivities. researchgate.net
The position of the N-H proton is crucial as it influences the molecule's ability to form specific hydrogen bonds and self-associate, which in turn affects its physical and biological properties. nih.gov The tautomeric equilibrium can be influenced by the nature of the substituents on the ring, the solvent, and whether the compound is in solution or in the crystal state. nih.govnih.gov For example, studies on other 3,5-disubstituted pyrazoles have shown that only one tautomer is typically observed within a crystal lattice. nih.gov This tautomerism is a fundamental consideration for any reaction involving the N-H group, as the reactivity of the two nitrogen atoms can differ depending on the dominant tautomeric form.
Reactivity at the Halogenated Pyrazole Ring
The presence of two bromine atoms on the pyrazole ring is a key feature that dictates its reactivity. These halogens serve as excellent leaving groups in a variety of transition metal-catalyzed cross-coupling reactions and can also influence the ring's susceptibility to nucleophilic attack.
Transition metal-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon bonds. nih.gov The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide in the presence of a palladium catalyst, is particularly effective for the arylation and heteroarylation of halogenated pyrazoles. nih.govorganic-chemistry.org The bromine atoms at the C3 and C5 positions of the pyrazole core are well-suited for such transformations.
Research on related brominated pyrazole systems demonstrates the feasibility and versatility of this approach. For instance, the Suzuki-Miyaura coupling of 4-bromo-3,5-dinitro-1H-pyrazole with various aryl and heteroaryl boronic acids has been successfully achieved using the XPhos Pd G2 precatalyst, enabling the synthesis of diverse 4-substituted dinitropyrazoles. rsc.org Similarly, 3-bromo pyrazolo[1,5-a]pyrimidin-5-one has been coupled with p-methoxyphenylboronic acid, although challenges such as competitive debromination were observed and had to be optimized by carefully selecting the catalyst, ligand, and base. nih.gov In another example, 3-(5-bromobenzofuran-2-yl)-1H-pyrazole was effectively coupled with a range of arylboronic acids using a benzothiazole-oxime-based Palladium(II) complex as a pre-catalyst, highlighting the utility of this reaction in creating complex molecular architectures. arkat-usa.org
These examples suggest that this compound can undergo selective mono- or di-arylation at the C3 and C5 positions under appropriate Suzuki-Miyaura conditions. The reaction's outcome can be controlled by stoichiometry and reaction parameters. It is important to note that the presence of a free carboxylic acid group can sometimes inhibit the reaction by interacting with the palladium center. nih.gov Therefore, it is common practice to use the corresponding ester, such as ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate, to achieve higher yields and better reaction profiles. doi.org
| Substrate | Boronic Acid | Catalyst/Ligand | Base | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|---|
| 3-bromo pyrazolo[1,5-a]pyrimidin-5-one | p-methoxyphenylboronic acid | XPhosPdG2 / XPhos | K₂CO₃ | Dioxane | Microwave, 40 min | 3-(p-methoxyphenyl) product | 75% | nih.gov |
| 4-bromo-3,5-dinitro-1H-pyrazole | Phenylboronic acid | XPhos Pd G2 | Cs₂CO₃ | Dioxane/H₂O | 80 °C, 1 h | 4-phenyl-3,5-dinitro-1H-pyrazole | 96% | rsc.org |
| 3-(5-bromobenzofuran-2-yl)-1H-pyrazole | Phenylboronic acid | Benzothiazole-oxime-Pd(II) complex | KOH | DMF/H₂O | Microwave, 10 min | 3-(5-phenylbenzofuran-2-yl)-1H-pyrazole | 88% | arkat-usa.org |
While pyrazoles are generally considered electron-rich heterocycles and thus not highly reactive towards nucleophiles, the introduction of strong electron-withdrawing groups can activate the ring for Nucleophilic Aromatic Substitution (SNAr). chim.it In this compound, the two bromine atoms and the carboxylic acid group exert an electron-withdrawing effect, which may render the ring susceptible to SNAr reactions, allowing for the displacement of the bromide ions by various nucleophiles. For SNAr to occur, the aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group, which helps stabilize the negatively charged intermediate (Meisenheimer complex). youtube.com
A related but distinct reaction is the Vicarious Nucleophilic Substitution of Hydrogen (VNS). wikipedia.org This reaction allows for the formal substitution of a hydrogen atom on an electron-deficient aromatic ring by a nucleophile carrying a leaving group. wikipedia.orgorganic-chemistry.org The process involves the addition of the nucleophile to the ring, followed by a base-induced β-elimination of the leaving group from the intermediate σ-adduct to restore aromaticity. kuleuven.be VNS has been successfully applied to various nitroarenes and electron-deficient heterocycles. researchgate.netpsu.edu While this compound itself lacks a ring hydrogen atom for direct VNS, its derivatives or precursors could potentially undergo such transformations. For instance, if the C4 position were unsubstituted, VNS could be a viable strategy for introducing substituents at that site, given the activating effect of the C3 and C5 bromine atoms.
Ring Transformations and Annulation Reactions to Fused Heterocyclic Systems
The pyrazole ring is a versatile scaffold for the construction of fused heterocyclic systems, which are prevalent in many biologically active compounds. chim.it Annulation reactions, where a new ring is formed on an existing one, are a powerful strategy for synthesizing these complex structures.
Derivatives of this compound can serve as key precursors in these transformations. For example, [3+2] annulation reactions are widely used to build five-membered rings. chim.it A stereoselective [3+2] annulation process between 4-bromo pyrazolones and benzofuran-derived azadienes has been developed to synthesize novel pyrazole-fused spiroketals. rsc.org This demonstrates how the bromine atom on the pyrazole ring can facilitate the formation of new, complex polycyclic structures.
Furthermore, the functional groups on the pyrazole can be modified to participate in intramolecular cyclizations to form fused systems. The bromine atoms can be replaced with nucleophilic groups (e.g., amino or hydroxyl groups) via SNAr or other methods. These groups can then react with electrophilic centers introduced at the C4 position (by modifying the carboxylic acid) to build fused rings like pyrazolo[1,5-a]pyrimidines or pyrazolo[3,4-b]pyridines. chim.itnih.gov Such fused systems are of significant interest due to their structural analogy to purines, leading to a broad range of applications in medicinal chemistry. chim.it The strategic manipulation of the substituents on the this compound core opens a pathway to a diverse array of fused heterocyclic compounds.
Advanced Spectroscopic and Crystallographic Characterization of 3,5 Dibromo 1h Pyrazole 4 Carboxylic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 3,5-dibromo-1H-pyrazole-4-carboxylic acid and its derivatives, offering precise information about the chemical environment of magnetically active nuclei.
¹H NMR Spectroscopy: The ¹H NMR spectrum of the ethyl ester derivative in DMSO-d₆ shows distinct signals for the ethyl group protons. acs.org A triplet corresponding to the methyl (CH₃) protons is observed at approximately 1.30 ppm, coupled to the adjacent methylene (B1212753) protons. acs.org The methylene (CH₂) protons appear as a quartet around 4.26 ppm due to coupling with the methyl protons. acs.org The N-H proton of the pyrazole (B372694) ring is expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm, due to its acidic nature, although this is not explicitly reported for the ester. For the carboxylic acid, the carboxylic acid proton (COOH) would also be expected to resonate at a significantly downfield position, often in the range of 12-14 ppm, and may also appear as a broad singlet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum of ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate in DMSO-d₆ provides key structural information. acs.org The methyl carbon of the ethyl group resonates at approximately 14.5 ppm, while the methylene carbon is found at around 60.8 ppm. acs.org The carbon atom at position 4 of the pyrazole ring (C4), to which the carboxylate group is attached, appears at a chemical shift of about 111.4 ppm. acs.org The carbonyl carbon of the ester group is observed further downfield at approximately 160.6 ppm. acs.org The two bromine-substituted carbons of the pyrazole ring (C3 and C5) are also expected in the aromatic region, with their exact chemical shifts influenced by the bromine substitution. For the corresponding carboxylic acid, the carbonyl carbon is anticipated to have a chemical shift in a similar region, typically around 160-170 ppm.
| Compound | Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Solvent | Reference |
|---|---|---|---|---|---|
| Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate | -CH₃ | 1.30 (t) | 14.5 | DMSO-d₆ | acs.org |
| -CH₂- | 4.26 (q) | 60.8 | |||
| C4-pyrazole | - | 111.4 | |||
| C=O (Ester) | - | 160.6 | |||
| This compound (Predicted) | -COOH | ~12-14 (br s) | - | DMSO-d₆ | |
| C=O (Acid) | - | ~160-170 |
Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of all proton and carbon signals, especially in complex substituted pyrazole systems.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be instrumental in confirming the connectivity within the ethyl group of the ester derivative, showing a cross-peak between the methyl and methylene proton signals. chemicalbook.com For N-substituted derivatives, COSY can help establish through-bond proton-proton couplings within the substituent groups. nist.gov
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. chemicalbook.com For ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate, this would show correlations between the proton signal at 1.30 ppm and the carbon signal at 14.5 ppm (-CH₃), as well as between the proton signal at 4.26 ppm and the carbon signal at 60.8 ppm (-CH₂-). acs.org
These 2D NMR techniques, when used in concert, provide a comprehensive and unambiguous structural assignment for this compound and its derivatives. mdpi.comchemicalbook.com
Solid-state NMR (ssNMR) is a powerful tool for investigating the structure and dynamics of molecules in the solid phase, offering insights that are not accessible through solution-state NMR. For pyrazole derivatives, ssNMR is particularly valuable for studying tautomerism. researchgate.netcdnsciencepub.com
In the solid state, N-unsubstituted pyrazoles can exist as a single tautomer or exhibit dynamic proton exchange between the two nitrogen atoms of adjacent molecules, a phenomenon known as solid-state proton transfer (SSPT). acs.orgacs.org Studies on pyrazole-4-carboxylic acid have shown that the protons can be disordered and undergo rapid, degenerate double proton transfers between interconverting O-H···N and O···H-N hydrogen bridges. researchgate.net At lower temperatures, this dynamic disorder can transition to an ordered state where the protons are localized on specific nitrogen and oxygen atoms. researchgate.net
For this compound, ¹³C and ¹⁵N cross-polarization magic-angle spinning (CPMAS) NMR experiments would be expected to reveal the tautomeric state. The chemical shifts of the pyrazole ring carbons (C3 and C5) would be sensitive to the position of the N-H proton. cdnsciencepub.com If a single tautomer is present in the crystal lattice, distinct signals for C3 and C5 would be observed. acs.org In the case of dynamic proton exchange, averaged signals or broadened lines might be seen, depending on the rate of exchange. researchgate.net Variable-temperature ssNMR experiments could further elucidate the dynamic nature of any proton transfer processes.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical analytical technique for determining the molecular weight and investigating the fragmentation patterns of this compound and its derivatives.
The molecular weight of this compound is 271.86 g/mol . In mass spectrometry, the molecular ion peak (M⁺) would be expected to show a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes). This would result in a cluster of peaks with relative intensities corresponding to the statistical distribution of the bromine isotopes.
The fragmentation of pyrazole derivatives is influenced by the nature and position of the substituents. researchgate.net For this compound, common fragmentation pathways would likely involve the loss of the carboxylic acid group or parts of it. libretexts.org Key fragmentation events could include:
Loss of a hydroxyl radical (•OH), resulting in a fragment ion at [M-17]⁺.
Loss of a carboxyl group (•COOH), leading to a fragment at [M-45]⁺.
Decarboxylation (loss of CO₂), producing an ion at [M-44]⁺.
The fragmentation of the pyrazole ring itself may also occur, often involving the loss of HCN or related fragments. sigmaaldrich.com For the ethyl ester derivative, ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate, a molecular ion peak (m/z) of 298.7 has been reported, consistent with its molecular formula. acs.org
Infrared (IR) Spectroscopy and Vibrational Mode Analysis
Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by probing their vibrational modes.
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the carboxylic acid and pyrazole moieties.
O-H Stretch: A very broad and strong absorption band is anticipated in the region of 3300-2500 cm⁻¹ due to the stretching vibration of the hydrogen-bonded carboxylic acid O-H group.
N-H Stretch: The N-H stretching vibration of the pyrazole ring typically appears in the range of 3400-3100 cm⁻¹. mdpi.com
C=O Stretch: A strong absorption band corresponding to the carbonyl (C=O) stretching of the carboxylic acid is expected around 1700 cm⁻¹. The exact position can be influenced by hydrogen bonding.
Pyrazole Ring Vibrations: Multiple bands in the fingerprint region (below 1600 cm⁻¹) are associated with the stretching and bending vibrations of the pyrazole ring. For 1H-pyrazole-3,5-dicarboxylic acid, these have been observed at approximately 1557, 1445, 1393, 1317, 1266, and 1204 cm⁻¹. researchgate.net
The presence of the bromine atoms will also influence the vibrational frequencies, and C-Br stretching vibrations are typically found in the lower frequency region of the spectrum.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch | 3300-2500 (broad, strong) |
| Pyrazole | N-H stretch | 3400-3100 |
| Carboxylic Acid | C=O stretch | ~1700 (strong) |
| Pyrazole Ring | Ring stretching and bending | <1600 |
Single Crystal X-ray Diffraction (SCXRD) Studies
Single crystal X-ray diffraction (SCXRD) provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state, including bond lengths, bond angles, and intermolecular interactions.
While the crystal structure of this compound has not been specifically reported in the searched literature, insights can be drawn from related compounds. The crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate has been determined. nih.gov In this structure, the pyrazole molecules form layers through a network of hydrogen bonds involving the carboxylic acid group, the pyrazole N-H, the nitro group, and a water molecule. nih.gov
It is highly probable that this compound also engages in extensive hydrogen bonding in the solid state. The carboxylic acid group can act as both a hydrogen bond donor (O-H) and acceptor (C=O), while the pyrazole ring provides a hydrogen bond donor (N-H) and an acceptor (the sp² hybridized nitrogen atom). This can lead to the formation of various supramolecular assemblies, such as dimers, chains, or more complex networks. The bromine atoms may also participate in halogen bonding, further influencing the crystal packing. nih.gov A detailed SCXRD study would be necessary to fully elucidate the solid-state structure and intermolecular interactions of this compound.
Determination of Solid-State Molecular Conformation and Geometry
The solid-state molecular conformation of pyrazole derivatives is dictated by the interplay of substituent effects and crystal packing forces. For pyrazole-4-carboxylic acids, the pyrazole ring and the carboxylic acid group are the core structural motifs. X-ray diffraction studies on analogous compounds, such as 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid, reveal that the pyrazole ring is essentially planar. researchgate.netresearchgate.netunivie.ac.atdoaj.org The carboxylic acid group is typically co-planar or nearly co-planar with the pyrazole ring, a conformation that facilitates π-electron delocalization and the formation of extensive hydrogen-bonding networks.
The introduction of two bromine atoms at the C3 and C5 positions is expected to influence the bond lengths and angles within the pyrazole ring due to their electron-withdrawing nature and steric bulk. In the crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate, the bond lengths and angles provide insight into the geometry of a highly substituted pyrazole ring. researchgate.net The C-Br bond length is a key parameter, and other bond lengths within the heterocyclic ring reflect the aromatic character of the pyrazole system. The geometry around the sp² hybridized carbon atoms of the ring is trigonal planar, as expected.
Below is a table of selected bond lengths and angles from the crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid, which serves as a pertinent model for the geometry of this compound. researchgate.net
| Bond | Length (Å) |
|---|---|
| Br-C4 | Value not available |
| N1-N2 | 1.353 |
| N2-C3 | 1.334 |
| C3-C4 | 1.411 |
| C4-C5 | 1.399 |
| C5-N1 | 1.346 |
| C5-C6 | 1.492 |
| C6-O1 | 1.217 |
| C6-O2 | 1.310 |
| Angle | Value (°) |
|---|---|
| C5-N1-N2 | 112.5 |
| C3-N2-N1 | 105.7 |
| N2-C3-C4 | 111.9 |
| C5-C4-C3 | 105.1 |
| N1-C5-C4 | 104.8 |
| O1-C6-O2 | 123.1 |
| O1-C6-C5 | 122.2 |
| O2-C6-C5 | 114.7 |
Analysis of Supramolecular Interactions: Hydrogen Bonding Networks, C-H···π, and π···π Stacking
The supramolecular architecture of pyrazole carboxylic acids in the solid state is predominantly governed by a hierarchy of noncovalent interactions, with hydrogen bonding playing the primary role. semanticscholar.org The presence of both a hydrogen bond donor (N-H of the pyrazole) and acceptor (the pyridine-like N atom), as well as the carboxylic acid group (O-H donor and C=O acceptor), allows for the formation of robust and predictable hydrogen-bonding motifs.
Hydrogen Bonding Networks: In the solid state, pyrazole-4-carboxylic acids often form quasi-linear ribbons or chains where molecules are linked by cyclic hydrogen bonds between the pyrazole and carboxylic acid groups. nih.govresearchgate.net This typically involves an N-H···O=C interaction and an O-H···N interaction, creating a strong and directional supramolecular synthon. nih.gov In the crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate, an extensive hydrogen-bonding network is observed, where the pyrazole N-H group, the carboxylic acid, and a water molecule collaborate to form layers of molecules. researchgate.net Specifically, N-H···O, O-H···N, and O-H···O hydrogen bonds are crucial in assembling the molecules in the solid state. researchgate.net
The geometric parameters of these interactions in the aforementioned analog provide a template for understanding the hydrogen bonding in this compound.
| D–H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|---|
| N1–H1···O1 | - | 1.94 | - | 151 |
| O2–H2···O5 | - | 1.80 | - | 174 |
| O5–H3···N2 | - | 2.12 | - | 165 |
| O5–H4···O3 | - | 2.18 | - | 163 |
D: donor atom; A: acceptor atom. Data extracted from reference researchgate.net.
Investigation of Tautomeric Forms in Crystalline Architectures
Annular prototropic tautomerism is a fundamental characteristic of N-unsubstituted pyrazoles, where the N-H proton can reside on either of the two nitrogen atoms. nih.govbeilstein-journals.org However, in the solid state, it is very common for one tautomeric form to be prevalent within the crystal lattice due to the stabilizing effects of strong intermolecular interactions. nih.gov The specific tautomer that crystallizes is influenced by the electronic nature of the substituents on the pyrazole ring. researchgate.netresearchgate.netmdpi.com
For 3(5)-disubstituted pyrazoles, the position of the substituents dictates the relative stability of the tautomers. Studies on various pyrazole derivatives have shown that electron-withdrawing groups tend to stabilize specific tautomeric forms. nih.gov For instance, in a series of 3(5)-disubstituted pyrazoles with ester or amide groups, the presence of a σ-donating methyl group favors the tautomer where the carbonyl group is at position 3, while electron-withdrawing groups like nitro or nitrile favor the tautomer where the carbonyl group is at position 5. nih.gov
In the case of this compound, the two bromine atoms are at equivalent positions relative to the tautomeric proton. The key determinant is the relative position of the N-H proton to the fixed carboxylic acid at C4. While direct evidence for this specific molecule is lacking, studies on related pyrazole-4-carboxylic acids show that the crystal structure often involves a dynamic or static disorder of the protons within the hydrogen-bonded network. nih.govresearchgate.net Solid-state NMR studies on 1H-pyrazole-4-carboxylic acid itself have shown that at higher temperatures, there is a dynamic disorder with rapid proton transfer, while at lower temperatures, a transition to an ordered phase with localized protons occurs. nih.gov It is highly probable that this compound would also crystallize with a single, ordered tautomeric form participating in a well-defined hydrogen-bonding scheme, as is typical for highly substituted pyrazoles in the solid state. nih.gov
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in exploring the fundamental properties of 3,5-dibromo-1H-pyrazole-4-carboxylic acid. These calculations offer a robust framework for understanding its electronic structure, reactivity, and potential applications in various fields, including materials science.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are utilized to determine its most stable geometric configuration. nih.govuomphysics.net The geometry optimization process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.
Due to the limited availability of specific computational data for this compound in the literature, the following table presents optimized geometric parameters for a structurally related compound, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, to illustrate the type of data obtained from DFT calculations. uomphysics.net
Table 1: Selected Optimized Geometrical Parameters for 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (Calculated at the PBE/TZ2P level) uomphysics.net
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| N1-N2 | 1.365 | N2-N1-C5 | 106.8 |
| N1-C5 | 1.363 | N1-N2-C3 | 112.5 |
| N2-C3 | 1.339 | N2-C3-C4 | 106.1 |
| C3-C4 | 1.436 | C3-C4-C5 | 108.5 |
| C4-C5 | 1.385 | N1-C5-C4 | 106.1 |
| C4-C7 | 1.472 | C3-C4-C7 | 127.3 |
| C7-O8 | 1.229 | C5-C4-C7 | 124.2 |
| C7-O9 | 1.362 | O8-C7-O9 | 122.3 |
These calculations reveal a nearly planar conformation for the pyrazole (B372694) ring, a common feature in such heterocyclic systems. nih.gov The presence of two bromine atoms and a carboxylic acid group is expected to influence the electronic distribution and geometry of the pyrazole core significantly.
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
For pyrazole derivatives, the HOMO is often distributed over the pyrazole ring, while the LUMO's location can be influenced by the nature and position of substituents. rsc.org In this compound, the electron-withdrawing bromine atoms and carboxylic acid group are expected to lower the energies of both the HOMO and LUMO.
Table 2: Frontier Molecular Orbital Energies and Related Parameters for a Representative Pyrazole Derivative (5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) researchgate.net
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.54 |
| ELUMO | -1.78 |
| HOMO-LUMO Gap (ΔE) | 4.76 |
Natural Bonding Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. ijnc.ir It provides a detailed picture of the bonding and antibonding interactions between orbitals.
Key interactions likely to be observed in this molecule include those from the lone pairs of the nitrogen and oxygen atoms to the antibonding orbitals of the pyrazole ring and the C-Br bonds.
Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These descriptors, derived from conceptual DFT, provide valuable insights into the molecule's behavior in chemical reactions. nih.gov
Chemical Hardness (η): This parameter measures the resistance of a molecule to a change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A higher value of chemical hardness indicates greater stability and lower reactivity. nih.gov
Chemical Potential (μ): This descriptor indicates the escaping tendency of electrons from a molecule. It is calculated as μ = (EHOMO + ELUMO) / 2.
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is given by the equation ω = μ² / (2η). A higher electrophilicity index suggests a greater capacity to act as an electrophile. researchgate.net
Table 3: Calculated Reactivity Descriptors for a Series of Pyrazole Derivatives (M1-M6) nih.gov
| Molecule | Chemical Hardness (η) (eV) | Chemical Potential (μ) (eV) | Electrophilicity Index (ω) (eV) |
|---|---|---|---|
| M1 | 1.71 | -4.21 | 5.182 |
| M2 | 1.57 | -4.34 | 5.998 |
| M3 | 1.51 | -4.36 | 6.295 |
| M4 | 1.72 | -4.15 | 5.009 |
| M5 | 1.69 | -4.12 | 5.00 |
| M6 | 1.58 | -4.48 | 6.351 |
Molecules with large differences in their ground- and excited-state dipole moments often exhibit significant non-linear optical (NLO) properties. Computational methods can predict these properties, such as the first-order hyperpolarizability (β), which is a measure of the second-order NLO response. nih.gov
The presence of electron-donating and electron-accepting groups connected by a π-conjugated system can lead to enhanced NLO properties due to efficient intramolecular charge transfer. researchgate.net In this compound, the pyrazole ring acts as a π-system, while the bromine atoms and carboxylic acid group are electron-withdrawing. DFT calculations can be employed to compute the static and dynamic first-order hyperpolarizabilities to assess its potential as an NLO material. dtic.mil For many organic molecules, the calculated first-order hyperpolarizability values are often compared to that of urea, a standard reference material for NLO studies. researchgate.net
Molecular Dynamics Simulations to Understand Conformational Landscapes and Interactions
Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. researchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational flexibility, intermolecular interactions, and solvent effects of this compound. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies
QSAR models are developed by establishing a mathematical relationship between the structural features (descriptors) of a series of compounds and their experimentally determined biological activities. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). For pyrazole derivatives, QSAR studies have been instrumental in optimizing their antimicrobial and other therapeutic activities. By analyzing the impact of different substituents on the pyrazole ring, researchers can identify key structural motifs that enhance biological efficacy.
QSPR models, on the other hand, focus on predicting the physicochemical properties of molecules, such as boiling point, melting point, and solubility. These properties are crucial in the early stages of drug development for assessing the "drug-likeness" of a compound. For substituted pyrazoles, QSPR can be used to predict properties that influence their absorption, distribution, metabolism, and excretion (ADME) profiles.
The general approach for a hypothetical QSAR/QSPR study on a series of pyrazole carboxylic acids, including this compound, would involve the following steps:
Data Set Selection: A series of structurally related pyrazole carboxylic acids with known biological activities or properties would be compiled.
Descriptor Calculation: A variety of molecular descriptors for each compound in the series would be calculated using specialized software.
Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a predictive model.
Model Validation: The predictive power of the developed model would be rigorously assessed using internal and external validation techniques.
Such studies on related pyrazole compounds have provided valuable insights into their structure-activity and structure-property relationships, guiding the design of new derivatives with improved characteristics.
Molecular Docking for Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug design to understand the interaction between a ligand (a small molecule) and a receptor (typically a protein). Although specific molecular docking studies featuring this compound were not identified in the available literature, docking studies on analogous pyrazole carboxylic acid derivatives have been reported, providing insights into their potential mechanisms of action.
These studies often involve docking pyrazole derivatives into the active sites of various enzymes or receptors to predict their binding affinity and mode of interaction. For instance, pyrazole carboxamides have been investigated as potential inhibitors of carbonic anhydrase, with docking studies revealing key interactions with the enzyme's active site residues. Similarly, other pyrazole derivatives have been docked against targets like receptor tyrosine kinases and protein kinases to screen for potential inhibitors.
The process of molecular docking typically involves:
Preparation of the Receptor: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands may be removed, and hydrogen atoms are added.
Preparation of the Ligand: The 3D structure of the ligand, in this case, a pyrazole carboxylic acid derivative, is generated and optimized to its lowest energy conformation.
Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the receptor's binding site and to score the different poses based on a scoring function that estimates the binding affinity.
The results of molecular docking studies are often visualized to analyze the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the receptor. These interactions are crucial for the stability of the ligand-receptor complex and for the biological activity of the ligand.
For example, a hypothetical docking study of this compound against a target protein would likely show the carboxylic acid group forming hydrogen bonds with polar residues in the active site, while the dibrominated pyrazole ring could engage in halogen bonding or hydrophobic interactions.
Below is a table summarizing findings from molecular docking studies on related pyrazole derivatives, illustrating the types of interactions and targets that have been investigated.
| Compound Class | Target Protein | Key Predicted Interactions | Reference Compound |
| Pyrazole-carboxamides | Carbonic Anhydrase (CA) | H-Bond, Pi-Cation, Pi-Sigma, Pi-Alkyl, Van der Waals | Acetazolamide (AAZ) |
| Pyrazole derivatives | Receptor Tyrosine Kinase (VEGFR-2) | Hydrogen bonds, vdW + Hbond + desolv energy | Not specified |
| Pyrazole derivatives | Protein Kinase (Aurora A, CDK2) | Hydrogen bonds, vdW + Hbond + desolv energy | Not specified |
This data from related compounds suggests that this compound could also exhibit inhibitory activity against various protein targets, a hypothesis that would require dedicated molecular docking and experimental validation to confirm.
Research Applications and Trajectories of 3,5 Dibromo 1h Pyrazole 4 Carboxylic Acid and Its Functional Derivatives
Role as a Versatile Synthetic Intermediate
The strategic positioning of reactive functional groups on the pyrazole (B372694) ring makes 3,5-dibromo-1H-pyrazole-4-carboxylic acid a valuable intermediate for the synthesis of a wide array of more complex molecules. The bromine atoms can be subjected to various substitution reactions, while the carboxylic acid group provides a handle for amide bond formation, esterification, or conversion to other functional groups.
Precursor for the Synthesis of Other Halogenated Pyrazoles
A significant application of derivatives of this compound is in the synthesis of other halogenated pyrazoles. For instance, the ethyl ester of this acid, ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate, can be efficiently converted to 3,5-dibromo-1H-pyrazole through a process of hydrolysis and subsequent decarboxylation. This reaction pathway underscores the utility of the carboxylic acid moiety as a directing group that can be removed after modification of other parts of the molecule. The synthesis of ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate itself is achieved through the bromination of ethyl pyrazole-4-carboxylate. doi.org
Furthermore, the bromine atoms at the 3 and 5 positions are susceptible to replacement, opening avenues for the introduction of other functionalities. While specific examples detailing the direct substitution of the bromine atoms on this compound are not extensively documented, the general reactivity of brominated pyrazoles suggests potential for nucleophilic substitution or cross-coupling reactions to introduce new substituents at these positions, leading to a diverse range of functionalized pyrazoles.
Building Block for Diverse Heterocyclic Scaffolds
The pyrazole-4-carboxylic acid scaffold is a well-established building block for the construction of various fused heterocyclic systems. Pyrazolo[3,4-d]pyrimidines, for example, are a class of bicyclic heterocycles with significant biological activities that are often synthesized from pyrazole precursors. The general synthetic strategy involves the cyclocondensation of a 5-aminopyrazole-4-carboxamide or a related derivative with a suitable one-carbon synthon. While direct synthesis from this compound is not explicitly detailed in readily available literature, the established reactivity patterns of pyrazole-4-carboxylic acids strongly suggest its potential as a starting material for such transformations after appropriate functional group manipulations.
The carboxylic acid group can be converted to an amide, ester, or nitrile, which can then participate in cyclization reactions to form a second ring fused to the pyrazole core. For example, the reaction of a pyrazole-4-carbonyl chloride with a binucleophile can lead to the formation of fused systems. The presence of the bromine atoms could also influence the reactivity and electronic properties of the resulting fused heterocyclic systems, potentially leading to novel compounds with unique properties.
Coordination Chemistry and Metal Complexes
The nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylate group in this compound and its derivatives make them excellent candidates for use as ligands in coordination chemistry. These donor atoms can bind to a variety of metal ions, leading to the formation of metal complexes with diverse structures and properties.
Design and Synthesis of Ligands Based on Pyrazole Carboxylic Acid Derivatives
Pyrazole carboxylic acids are widely employed in the design of ligands for the construction of coordination compounds. The combination of the N-donor pyrazole ring and the O-donor carboxylate group allows for various coordination modes, including monodentate, bidentate, and bridging interactions. While specific research focusing on the synthesis of ligands directly from this compound is limited in the available literature, the general principles of ligand design using pyrazole-4-carboxylic acids are well-established.
The carboxylic acid can be deprotonated to form a carboxylate anion, which readily coordinates to metal centers. The pyrazole ring offers two nitrogen atoms that can also participate in coordination. The bromine substituents on the pyrazole ring can influence the electronic properties of the ligand, such as its acidity and the electron-donating ability of the nitrogen atoms, thereby affecting the stability and properties of the resulting metal complexes.
Structural Characterization and Diverse Coordination Modes in Metal Complexes
Metal complexes derived from pyrazole-4-carboxylate ligands exhibit a rich structural diversity. The coordination geometry around the metal center is influenced by the nature of the metal ion, the stoichiometry of the reaction, and the presence of other coordinating ligands or solvent molecules. Common coordination modes for pyrazole-4-carboxylate ligands include chelation, where both a pyrazole nitrogen and a carboxylate oxygen bind to the same metal center, and bridging, where the ligand connects two or more metal centers.
Although crystal structures of metal complexes specifically incorporating the 3,5-dibromo-1H-pyrazole-4-carboxylate ligand are not readily found in published literature, studies on analogous pyrazole-carboxylate complexes reveal a wide range of structural motifs. These include mononuclear complexes, dinuclear paddle-wheel structures, and extended one-, two-, or three-dimensional coordination polymers. The steric and electronic effects of the bromo substituents in the 3 and 5 positions would be expected to play a significant role in the resulting structures of any metal complexes formed.
Supramolecular Assembly and Crystal Engineering of Coordination Polymers and Metal-Organic Frameworks (MOFs)
The ability of pyrazole-4-carboxylate ligands to act as bridging linkers is fundamental to the construction of coordination polymers and metal-organic frameworks (MOFs). These extended structures are formed through the self-assembly of metal ions or clusters with organic ligands. The directionality of the coordination bonds and the geometry of the ligand play a crucial role in determining the final topology of the resulting framework.
Advanced Materials Science Applications
The unique structural and electronic properties of the pyrazole nucleus are increasingly being exploited in the field of materials science. Derivatives of pyrazole carboxylic acids are particularly useful in creating coordination polymers and other advanced materials with specific catalytic and photoluminescent functions.
Catalytic Applications, including Copolymerization Reactions
While direct catalytic applications of this compound are not extensively documented, the broader class of pyrazole derivatives has shown significant promise in catalysis. Pyrazole-containing ligands are used to create transition metal complexes that act as effective catalysts in various organic transformations, including important carbon-carbon bond-forming reactions. researchgate.net
Research has demonstrated that pyrazolyl palladium and nickel complexes can catalyze the copolymerization of olefins with carbon monoxide and the oligomerization of ethylene. uj.ac.za These catalytic systems are of great industrial interest for the production of polyketones and linear alpha-olefins. The catalytic activity of these metal complexes is influenced by the electronic and steric properties of the pyrazole ligand. For instance, pyrazole-based ligands have been successfully used for transition metals like palladium, iron, cobalt, and nickel in Suzuki and Heck coupling reactions. researchgate.net Furthermore, pincer-type pyrazole complexes have demonstrated roles in reactions such as CO2 hydrogenation and hydrogen evolution from formic acid, where the proton-responsive nature of the pyrazole N-H group is crucial for the catalytic cycle. nih.gov A robust pyrazolate metal-organic framework has also shown high efficiency in catalyzing dehydrogenative C–O cross-coupling reactions. acs.org
Development of Photoluminescent Materials
The pyrazole carboxylic acid scaffold is a valuable building block for constructing photoluminescent materials, particularly coordination polymers (CPs) and metal-organic frameworks (MOFs). researchgate.netrsc.org These materials are synthesized by coordinating metal ions with organic ligands, such as pyrazole dicarboxylates, to create one-, two-, or three-dimensional networks. researchgate.net
The luminescent properties of these materials often arise from the organic ligand itself or from the coordinated metal ion, especially when lanthanide ions are used. mdpi.comresearchgate.netmdpi.com The pyrazole-based ligand can act as an "antenna," absorbing light energy and transferring it to the lanthanide ion, which then emits light at its characteristic wavelength. mdpi.com For example, coordination polymers constructed from 3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid and various metal ions (Cu2+, Zn2+, Pb2+, Ni2+) have been synthesized and shown to exhibit electrochemiluminescence (ECL) properties. rsc.org Another study detailed the synthesis of lanthanide coordination polymers using 3,5-pyrazoledicarboxylic acid, which formed 3D frameworks exhibiting photoluminescence. researchgate.net The development of such materials holds potential for applications in sensing, lighting, and optical devices. acs.orgpolimi.it
Medicinal Chemistry and Biological Activity of Derivatives (Focus on Scaffold Potential and Molecular Mechanisms)
The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs with diverse therapeutic actions. mdpi.comnih.gov The functional groups on this compound provide a versatile platform for synthesizing derivatives with a wide range of biological activities. eurekaselect.com
Design and Synthesis of Pyrazole-Based Scaffolds for Biological Evaluation
This compound is a key starting material for creating libraries of compounds for biological screening. The carboxylic acid group can be readily converted into esters, amides, or other functional groups, while the bromine atoms can be substituted through various cross-coupling reactions, such as Suzuki or Sonogashira couplings. This allows for the systematic modification of the pyrazole core to explore structure-activity relationships (SAR).
For example, the ethyl ester, ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate, can be synthesized and subsequently used in hydrolysis and decarboxylation reactions to yield 3,5-dibromo-1H-pyrazole. doi.org This highlights the role of the carboxylic acid group as a handle that can be removed or modified. The synthesis of various 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives has also been reported as intermediates for new pharmacologically active compounds. nih.gov The versatility of the pyrazole carboxylic acid core enables the construction of complex molecular architectures designed to interact with specific biological targets. eurekaselect.comresearchgate.net
In Vitro Studies on Biological Activities (e.g., anti-inflammatory, antimicrobial, anticancer potential of derivatives)
Derivatives built upon the pyrazole scaffold have demonstrated a remarkable breadth of biological activities in laboratory settings. The specific substitutions on the pyrazole ring are critical in determining the nature and potency of these activities. nih.gov
Anticancer Potential: Numerous studies have highlighted the potent anticancer activity of pyrazole derivatives against various human cancer cell lines. bohrium.comnih.govsemanticscholar.org For instance, pyrazoline derivatives containing bromo-substituted phenyl groups have shown excellent cytotoxicity against lung cancer (A549), cervical cancer (HeLa), and breast cancer (MCF-7) cell lines. srrjournals.com Polysubstituted pyrazole derivatives have also been evaluated by the U.S. National Cancer Institute, with some compounds showing potent and selective activity against non-small cell lung cancer cell lines. nih.govsemanticscholar.org
Antimicrobial Activity: The pyrazole nucleus is a common feature in many compounds with significant antimicrobial properties. researchgate.netnih.govmdpi.com Pyrazole carboxylic acid derivatives have been synthesized and tested against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. mdpi.comresearchgate.net For example, pyrazole-thiazole hybrids have been reported as potent agents against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) as low as 4 μg/mL. nih.gov The incorporation of different heterocyclic rings onto the pyrazole scaffold is a common strategy to enhance antimicrobial potency. mdpi.com
Anti-inflammatory Activity: Certain pyrazole derivatives are known for their anti-inflammatory effects, most famously represented by the COX-2 inhibitor Celecoxib. Research continues to explore new pyrazole-based compounds for their potential to modulate inflammatory pathways. globalresearchonline.net
| Derivative Class | Biological Activity | Cell Line / Organism | Key Findings | Reference |
|---|---|---|---|---|
| Pyrazoline with 4-bromophenyl group | Anticancer | MCF-7 (Breast), A549 (Lung), HeLa (Cervical) | Potent cytotoxicity with IC50 values of 5.8 µM (MCF-7) and 8.0 µM (A549). | srrjournals.com |
| Polysubstituted Pyrazoles (Compound 9) | Anticancer | NCI-60 Human Tumor Cell Lines | Broad potency with GI50 MG-MID = 3.59 µM. | nih.govsemanticscholar.org |
| Polysubstituted Pyrazoles (Compounds 6a, 7) | Anticancer | HOP-92 (Non-small cell lung cancer) | Selective activity with GI50 of 1.65 µM and 1.61 µM, respectively. | nih.gov |
| Pyrazole-thiazole Hybrids | Antibacterial | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent anti-MRSA agents with MIC values as low as 4 μg/mL. | nih.gov |
| Thiazolidinone-clubbed Pyrazoles | Antibacterial | Escherichia coli | Moderate activity with an MIC value of 16 μg/mL. | nih.gov |
Mechanistic Investigations at the Molecular Level (e.g., enzyme inhibition, receptor binding, modulation of cellular pathways, microtubule interactions)
Understanding the molecular mechanisms by which pyrazole derivatives exert their biological effects is crucial for rational drug design. Research in this area has identified several key molecular targets.
Enzyme Inhibition: Pyrazole derivatives have been designed as inhibitors for a wide range of enzymes. They have shown inhibitory activity against enzymes like carbonic anhydrase and acetylcholinesterase. researchgate.net Some pyrazole-based compounds are potent inhibitors of meprin α and β, a class of metalloproteases. nih.gov In the context of cancer, pyrazole derivatives have been developed as inhibitors of crucial signaling proteins such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov Additionally, pyrazole-based inhibitors have been synthesized to target bacterial enzymes like N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), presenting a novel antibiotic strategy. nih.gov Other studies have shown that pyrazole compounds can selectively inhibit enzymes like urease and butyrylcholinesterase. researchgate.net
Microtubule Interactions: A significant mechanism of anticancer action for some pyrazole derivatives is the disruption of microtubule dynamics. researchgate.net Microtubules are essential for cell division, and agents that interfere with their function can halt mitosis and induce apoptosis (programmed cell death) in rapidly dividing cancer cells. nih.gov For example, certain pyrazole-based chalcone (B49325) conjugates have been designed as tubulin polymerization inhibitors, binding to the colchicine-binding site on β-tubulin. mdpi.comnih.gov One specific derivative, 3,5-bis[(1E)-2-(2,6-dichlorophenyl)ethenyl]-1H-pyrazole, was found to depolymerize microtubules, activate the spindle assembly checkpoint, and block mitosis. oup.com
Modulation of Cellular Pathways: Beyond direct enzyme or protein binding, pyrazole derivatives can modulate complex cellular signaling pathways. For instance, pyrazole inhibitors of Cytochrome P450 2E1 (CYP2E1) have been shown to alter the enzyme's metabolic activity through a cooperative inhibition mechanism. nih.gov In cancer cells, the disruption of microtubule function by pyrazole compounds can trigger various cell death pathways and influence the nuclear localization of transcription factors like NF-κB, which is involved in inflammation and cell survival. oup.com
| Mechanism | Target | Derivative Type | Biological Outcome | Reference |
|---|---|---|---|---|
| Enzyme Inhibition | Tubulin Polymerization | Pyrazole-based Chalcones, Pyrazolo[4,3-d]pyrimidines | Inhibition of mitosis, anticancer activity | nih.govmdpi.com |
| Enzyme Inhibition | VEGFR-2, EGFR | Fused Pyrazole Derivatives | Anti-angiogenesis, anticancer activity | nih.gov |
| Enzyme Inhibition | Bacterial DapE | Pyrazole-based amides | Inhibition of bacterial cell wall synthesis, potential antibiotic | nih.gov |
| Enzyme Inhibition | CYP2E1 | Substituted Pyrazoles | Alteration of metabolic pathways | nih.gov |
| Microtubule Interaction | Microtubule Depolymerization | 3,5-bis(styryl)pyrazole | Mitotic arrest, induction of cell death | oup.com |
| Modulation of Cellular Pathways | NF-κB Nuclear Localization | 3,5-bis(styryl)pyrazole | Modulation of cell survival pathways | oup.com |
Scaffold Hopping and Lead Optimization in Drug Discovery
The pyrazole ring is recognized as a "privileged scaffold" in medicinal chemistry, frequently appearing in the structure of approved drugs and clinical candidates. nih.govnih.gov This is due to its favorable physicochemical properties, metabolic stability, and its ability to engage in various binding interactions with biological targets. nih.gov Specifically, the this compound framework serves as a highly versatile starting point for drug discovery campaigns, lending itself to sophisticated strategies like scaffold hopping and rigorous lead optimization. niper.gov.in The bromine atoms at the 3 and 5 positions act as convenient synthetic handles for introducing diverse substituents through cross-coupling reactions, while the carboxylic acid at the 4-position can be readily converted into a wide array of functional groups, such as amides and esters. This inherent chemical tractability allows for the systematic exploration of the chemical space around the pyrazole core to identify novel drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles.
Scaffold hopping is a crucial strategy in drug discovery used to identify novel core structures that retain the biological activity of a known parent compound. niper.gov.in This approach is often employed to circumvent patent limitations, alter physicochemical properties, or improve a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net The pyrazole nucleus is a common destination for scaffold hopping endeavors. A notable example is the development of inhibitors for the dual leucine (B10760876) zipper kinase (DLK, MAP3K12), a target for treating neurodegenerative diseases. Researchers successfully executed a shape-based scaffold hop from a pyrimidine-based lead compound to a pyrazole core, which resulted in inhibitors with significantly improved physicochemical properties and brain penetration. nih.gov This strategic shift to a pyrazole scaffold was instrumental in identifying a potent, selective, and brain-penetrant inhibitor suitable for in vivo studies. nih.gov
Lead optimization is the iterative process of refining the structure of a promising lead compound to enhance its therapeutic potential. This involves modifying the lead to improve potency, increase selectivity, and optimize its pharmacokinetic and pharmacodynamic properties. The this compound scaffold is an ideal template for such optimization efforts.
A clear illustration of lead optimization is the development of potent inhibitors of xanthine (B1682287) oxidoreductase (XOR) for the treatment of hyperuricemia. nih.gov Starting with a 1-phenyl-pyrazole-4-carboxylic acid core, a diverse library of derivatives was synthesized and evaluated. nih.gov Through systematic structure-activity relationship (SAR) analysis, researchers identified key structural modifications that dramatically increased inhibitory potency to the nanomolar level. For instance, the substitution pattern on the N1-phenyl ring and the nature of the amide or ester linked to the carboxylic acid were found to be critical for high-affinity binding to the enzyme's active site. nih.gov This led to the discovery of compounds with potency comparable or superior to the approved drug febuxostat. nih.gov
Similarly, lead optimization of pyrazole carboxylic acid derivatives led to the discovery of potent and selective inhibitors of rat long-chain L-2-hydroxy acid oxidase (Hao2), an enzyme linked to blood pressure regulation. nih.gov Starting from initial screening hits, a focused optimization campaign exploring substitutions on the pyrazole core resulted in compounds with significantly enhanced inhibitory activity. nih.gov
Another pertinent example is the design of novel pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitors to overcome drug resistance in cancer therapy. nih.gov A series of 5-amino-1H-pyrazole-4-carboxamide derivatives were designed and synthesized to target both wild-type FGFR and its gatekeeper mutants, which are a primary cause of acquired resistance to existing inhibitors. nih.gov The optimization process led to the identification of a representative compound, 10h , which demonstrated nanomolar activity against multiple FGFR isoforms and a key resistance mutant. nih.gov An X-ray co-crystal structure confirmed that the optimized compound binds irreversibly to its target, providing a structural basis for its potent activity. nih.gov These examples underscore how the pyrazole-4-carboxylic acid scaffold can be systematically modified to address complex biological challenges and produce highly optimized clinical candidates.
Interactive Data Tables
Table 1: Example of Scaffold Hopping for DLK Inhibition
This table illustrates a successful scaffold hop from a pyrimidine (B1678525) core to a pyrazole core, resulting in a lead compound with improved drug-like properties.
| Feature | Initial Scaffold (Compound 1) | Hopped Scaffold (Compound 11) | Rationale/Outcome |
| Core Structure | Pyrimidine | Pyrazole | Improved physicochemical properties and CNS penetration. nih.gov |
| Potency | Potent | Potent | Biological activity was successfully retained/improved in the new scaffold. nih.gov |
| Selectivity | High | High | Selectivity profile was maintained against other kinases. nih.gov |
| Brain Penetration | Low | High | The pyrazole core contributed to better blood-brain barrier permeability. nih.gov |
Table 2: Lead Optimization of Pyrazole-4-Carboxylic Acid Derivatives as XOR Inhibitors
This table shows a selection of derivatives from a lead optimization study, demonstrating how minor structural modifications can significantly impact biological activity.
| Compound | N1-Phenyl Substitution | C4-Position Group | IC₅₀ (nM) |
| Lead Analog | Unsubstituted | Carboxylic Acid | >1000 |
| 16c | 2-methyl, 3-cyano | Carboxylic Acid | 5.7 nih.gov |
| 16d | 2-chloro, 3-cyano | Carboxylic Acid | 5.7 nih.gov |
| 16f | 2-fluoro, 3-cyano | Carboxylic Acid | 4.2 nih.gov |
| Febuxostat (Control) | N/A | N/A | 5.4 nih.gov |
Future Perspectives and Emerging Research Challenges
Development of Highly Atom-Economical and Stereoselective Synthetic Methodologies
Future synthetic strategies for 3,5-dibromo-1H-pyrazole-4-carboxylic acid and its derivatives will undoubtedly prioritize sustainability and efficiency. A significant challenge lies in the development of highly atom-economical methods that minimize waste and maximize the incorporation of all reactant atoms into the final product. Catalytic C-H functionalization, for instance, represents a promising avenue, potentially allowing for the direct introduction of substituents onto the pyrazole (B372694) core without the need for pre-functionalized starting materials. rsc.org
Furthermore, the synthesis of chiral pyrazole derivatives continues to be a focal point of research. thieme-connect.comrsc.orgnih.gov The development of novel catalytic systems for the enantioselective synthesis of pyrazolones with tetrasubstituted stereocenters at the 4-position is a particularly active area. thieme-connect.com These advancements could be extrapolated to devise stereoselective methodologies for derivatizing this compound, opening doors to new classes of chiral ligands and biologically active compounds. The use of flow chemistry also presents a significant opportunity to improve the synthesis of pyrazole derivatives, offering enhanced control over reaction parameters, improved safety, and greater scalability. mdpi.comnih.gov
Exploration of Unprecedented Chemical Transformations and Derivatization Pathways
The two bromine atoms on the pyrazole ring of this compound offer a playground for exploring novel chemical transformations. While traditional cross-coupling reactions are well-established, future research will likely focus on more unconventional derivatization pathways. This includes the investigation of unusual rearrangement reactions, such as those involving pyrazole nitrenes, which can lead to unexpected and potentially valuable molecular architectures. researchgate.net
Moreover, the application of modern synthetic techniques like photocatalysis could unlock new reaction pathways for this compound. acs.orgresearchgate.net Visible-light-mediated reactions, for instance, could enable selective C-N bond cleavage or the introduction of novel functional groups under mild conditions. nih.gov The development of novel palladium-catalyzed cross-coupling reactions specifically tailored for dihalopyrazoles will also be crucial for expanding the diversity of accessible derivatives.
Advanced Characterization Techniques for Dynamic Processes and Transient Intermediates
A deeper understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is paramount for optimizing existing methods and discovering new ones. A key challenge is the detection and characterization of short-lived reaction intermediates and transition states. Advanced spectroscopic techniques are poised to play a pivotal role in this endeavor.
Real-time monitoring of reactions using techniques like online NMR spectroscopy can provide invaluable kinetic and mechanistic data. researchgate.netnih.govrsc.org This allows for the direct observation of intermediate species as they form and react, offering a more complete picture of the reaction landscape. Furthermore, advanced mass spectrometry techniques, such as electrospray ionization tandem mass spectrometry (ESI-MS/MS), are powerful tools for identifying and structurally characterizing transient intermediates in complex reaction mixtures. nih.govnih.govresearchgate.netresearchgate.net The application of these in-situ and real-time analytical methods will be instrumental in unraveling the intricate details of pyrazole chemistry.
Synergistic Integration of Computational and Experimental Approaches for Rational Design
The synergy between computational modeling and experimental work is becoming increasingly vital in modern chemical research. For this compound, this integrated approach holds immense promise for the rational design of new derivatives with tailored properties. Density Functional Theory (DFT) calculations, for example, can be employed to predict the electronic properties, reactivity, and spectroscopic signatures of different pyrazole derivatives, thereby guiding synthetic efforts.
The burgeoning field of machine learning offers another exciting frontier. By training algorithms on large datasets of known reactions, it may become possible to predict the outcomes of novel transformations or to identify optimal reaction conditions for the synthesis of specific derivatives of this compound. While still in its early stages for heterocyclic chemistry, the integration of artificial intelligence and machine learning into the research workflow has the potential to significantly accelerate the discovery and development of new functional molecules.
Expanding the Scope of Applications in Interdisciplinary Fields
The unique structural and electronic properties of this compound and its derivatives make them attractive candidates for a wide range of applications in interdisciplinary fields. Future research will likely see an expansion of their use beyond traditional areas.
One promising area is in the development of novel chemosensors . The pyrazole scaffold can be functionalized to create molecules that exhibit changes in their optical or electrochemical properties upon binding to specific ions or molecules, enabling their use in environmental monitoring and medical diagnostics.
Another exciting application lies in the construction of metal-organic frameworks (MOFs) . The carboxylic acid functionality of the title compound makes it an ideal linker for the synthesis of porous crystalline materials. These pyrazolate-based MOFs have shown potential for applications in gas storage and separation, catalysis, and even for the capture of harmful substances like formaldehyde. acs.orgmdpi.comresearchgate.net
Furthermore, the field of bioorthogonal chemistry presents new opportunities for pyrazole derivatives. nih.govnih.govresearchgate.net Specifically designed pyrazoles can act as "click" reagents, allowing for their selective reaction within complex biological systems. nih.govnih.gov This opens up possibilities for their use in labeling and tracking biomolecules, with significant implications for drug discovery and diagnostics.
Finally, the potential of pyrazole derivatives in materials science , particularly in the development of organic electronics, is an area ripe for exploration. The tunable electronic properties of the pyrazole ring suggest that appropriately designed derivatives could find use in organic light-emitting diodes (OLEDs) and other electronic devices.
Q & A
Q. What are the recommended synthetic routes for 3,5-dibromo-1H-pyrazole-4-carboxylic acid, and how can purity be optimized?
Methodological Answer: Synthesis typically involves bromination of pyrazole precursors. A common approach is the bromination of 1H-pyrazole-4-carboxylic acid derivatives using bromine or N-bromosuccinimide (NBS) under controlled conditions. For purity optimization:
- Use column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) to remove unreacted brominating agents.
- Recrystallization from ethanol/water mixtures improves crystallinity .
- Monitor reaction progress via TLC (Rf ≈ 0.3–0.5 in ethyl acetate/hexane 1:1) to confirm intermediate formation.
Q. How can structural characterization of this compound be performed to confirm regioselectivity?
Methodological Answer:
- FT-IR Spectroscopy : Confirm carboxylic acid (C=O stretch at ~1700 cm⁻¹) and pyrazole ring (C-Br stretches at 550–650 cm⁻¹) .
- ¹H/¹³C NMR : Look for absence of protons at C3/C5 (due to bromination) and a singlet for the carboxylic acid proton at ~13 ppm .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) to resolve crystal structures and verify bromine positions. Monoclinic systems are common for pyrazole derivatives .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data for halogenated pyrazole derivatives?
Methodological Answer: Discrepancies often arise from twinning or disordered Br atoms. To address:
Q. What strategies mitigate competing side reactions during functionalization of this compound?
Methodological Answer:
- Protection of Carboxylic Acid : Use tert-butyl or methyl esters to prevent nucleophilic attack during cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Temperature Control : Maintain reactions at –20°C to 0°C to suppress debromination.
- Catalyst Screening : Pd(PPh₃)₄ shows higher selectivity over PdCl₂(dppf) for Br retention in aryl couplings .
Q. How can researchers reconcile conflicting spectral data in pyrazole derivative synthesis?
Methodological Answer:
- Contradiction Example : Unexpected ¹H NMR signals (e.g., aromatic protons) may indicate incomplete bromination or isomerization.
- Resolution Steps :
Q. What are the challenges in computational modeling of this compound’s reactivity?
Methodological Answer:
- Electrostatic Repulsion : Bromine atoms create steric and electronic hindrance, complicating docking studies. Use DFT with dispersion-corrected functionals (e.g., B3LYP-D3) for accurate energy profiling .
- Solvent Effects : Include implicit solvation models (e.g., PCM) to simulate aqueous reactivity.
- Validation : Compare computed vs. experimental pKa values (predicted pKa ≈ 2.1–2.5 for carboxylic acid) .
Q. How can researchers optimize reaction yields for carboxylate derivatives of halogenated pyrazoles?
Methodological Answer:
- Esterification : Use DCC/DMAP in dry DMF to activate the carboxylic acid for ester formation (yields >85%) .
- Amide Coupling : Employ HATU/DIPEA in DCM for efficient amine coupling (avoid THF due to Br leaching risks) .
- Microwave Assistance : Reduce reaction times (e.g., 30 min vs. 12 h conventional) for Suzuki couplings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
